8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one
Description
8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound featuring a fused imidazole-pyridinone core with a cyclopropanecarbonyl substituent at position 8. The 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one scaffold is a privileged structure in medicinal and catalytic chemistry due to its rigidity and ability to engage in hydrogen bonding and π-stacking interactions .
For example, 8-(4-chlorobenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one (CAS 107165-90-2) has a melting point of 229–230°C and a density of 1.44 g/cm³, suggesting moderate thermal stability .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
8-(cyclopropanecarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C11H12N2O2/c14-9-4-3-8(10(15)7-1-2-7)11-12-5-6-13(9)11/h3-4,7,12H,1-2,5-6H2 |
InChI Key |
TVKZRTMBVPVQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C3NCCN3C(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core. The cyclopropanecarbonyl group is then introduced through further functionalization steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazopyridinone core tolerates diverse substituents at positions 7, 8, and 9, which significantly influence physical, chemical, and biological properties. Key analogs include:
Key Observations :
- Aryl vs. Carbonyl Substituents : Aryl groups (e.g., 4-bromophenyl in 5b) increase melting points (>300°C) due to enhanced crystallinity, while acyl groups (e.g., cyclopropanecarbonyl) likely reduce melting points by disrupting packing .
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 5b–5d) may enhance reactivity in electrophilic substitutions or hydrogen bonding .
- Catalytic Modifications: Derivatives like 1,2-dihydroimidazo[1,2-a]quinoline (with extended conjugation) show improved catalytic efficiency in kinetic resolutions compared to simpler pyridinones .
Physicochemical and Spectral Properties
Melting Points and Solubility :
Biological Activity
8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core with a cyclopropanecarbonyl group at the 8-position and a carbonyl group at the 5-position. Its molecular formula is C₁₁H₁₃N₃O₂, and it has been studied for various therapeutic applications due to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The imidazo[1,2-a]pyridine scaffold has been linked to activity against multiple cancer cell lines. Mechanistically, these compounds may inhibit specific kinases or modulate critical signaling pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that derivatives of this compound reduced cell viability significantly. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.3 | Inhibition of PI3K/Akt signaling pathway |
| MCF-7 (Breast) | 12.7 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 18.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound's structural features contribute to its effectiveness in targeting cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, indicating a potential use as an antimicrobial agent.
Case Study: Antibacterial Efficacy
In vitro tests against common pathogens revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound can inhibit bacterial growth effectively, supporting its potential application in treating infections.
Anti-inflammatory Effects
Additionally, the compound has shown promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Mechanistic Insights
The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can lead to reduced inflammation and tissue damage in various disease models.
Structure-Activity Relationship (SAR)
The unique cyclopropanecarbonyl substitution in this compound influences its pharmacological profile. Variations in substituents can significantly alter biological activity and chemical properties.
Comparison with Related Compounds
Here’s a comparison highlighting structural variations and their potential impacts on biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-(Phenylcarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one | Phenyl group at the 8-position | Potentially enhanced lipophilicity |
| 7-(Cyclobutanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one | Cyclobutanecarbonyl group | Altered steric properties |
| 6-(Cyclohexanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one | Cyclohexanecarbonyl group | Increased stability due to larger ring size |
These comparisons illustrate how modifications can lead to differing biological profiles and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
